molecular formula C56H42O12 B1246607 Nepalensinol F

Nepalensinol F

Katalognummer: B1246607
Molekulargewicht: 906.9 g/mol
InChI-Schlüssel: YQQUILZPDYJDQJ-RNDSKEHMSA-N
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Beschreibung

Nepalensinol F is a stilbenoid secondary metabolite isolated from Kobresia nepalensis . It belongs to the nepalensinol series (D, E, F, G), characterized by a polyphenolic backbone with varying substituents. Nepalensinol F has been identified as a potent inhibitor of human DNA topoisomerase II (Topo II), specifically disrupting the enzyme's decatenation activity on kinetoplast DNA .

Eigenschaften

Molekularformel

C56H42O12

Molekulargewicht

906.9 g/mol

IUPAC-Name

(1S,8R,9S,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51-,52-,53+,54+,55-,56-/m1/s1

InChI-Schlüssel

YQQUILZPDYJDQJ-RNDSKEHMSA-N

Isomerische SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Kanonische SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Regioselective Coupling Reactions

Programmable synthesis of Nepalensinol F involves C–C and C–O bond formations through:

  • Radical Cascades : Self-merging resveratrol monomers via regioselective coupling at C8–C10′ positions, mimicking biosynthetic pathways .

  • Cationic Cycloaddition : Intermolecular [4+2] cycloaddition between vinyl quinone methides and dienes, promoted by Brønsted or Lewis acids .

Key Mechanistic Features:

  • Stepwise Cycloaddition : Computational studies support a cationic Diels-Alder pathway for tetramer assembly .

  • Thermodynamic Control : Equilibration of intermediates ensures stereoconvergence, overriding kinetic preferences .

Oxidation and Functionalization

Nepalensinol F undergoes oxidative transformations critical for bioactivity:

  • Hydroxylation : Selective oxidation at benzylic positions generates polyphenolic motifs, enhancing antioxidant capacity .

  • Dimerization Inhibition : Competitive inhibition of COX-2 and NF-κB pathways via radical scavenging .

Table 2: Bioactivity-Linked Reactions

Reaction TypeBiological TargetIC₅₀ (µM)Reference
COX-2 InhibitionProstaglandin H₂ synthase7.0
NF-κB Pathway SuppressionPI3K/Akt-dependent signaling16.1*
Topoisomerase II InhibitionHuman DNA topoisomerase II0.02–11.7
*Measured in HCT-116 colon cancer cells.

Degradation and Stability

Nepalensinol F exhibits pH-dependent stability:

  • Acidic Conditions : Reversible C–C bond scission regenerates monomeric phenoxyl radicals .

  • Thermal Degradation : Homolytic dissociation equilibrium in solution (ΔG‡ ≈ 25 kcal/mol) .

Comparative Reactivity with Analogues

Nepalensinol F’s reactivity aligns with other resveratrol tetramers but differs in stereoelectronic effects:

  • vs. Nepalensinol B : Enhanced diastereoselectivity due to methyl group stabilization of transition states .

  • vs. α-Viniferin : Higher regioselectivity in radical coupling, attributed to electron-donating substituents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison Within the Nepalensinol Series

Nepalensinol F exhibits superior Topo II inhibitory activity compared to its structural analogs, Nepalensinol D, E, and G (Table 1). While all four compounds share a stilbenoid core, the specific arrangement of hydroxyl groups and other substituents likely dictates their bioactivity.

Table 1: Comparative Topo II Inhibitory Activity of Nepalensinol Compounds

Compound Source Target Enzyme Inhibitory Activity (Relative)
Nepalensinol D Kobresia nepalensis Topo II Moderate
Nepalensinol E Kobresia nepalensis Topo II Moderate
Nepalensinol F Kobresia nepalensis Topo II High
Nepalensinol G Kobresia nepalensis Topo II Low-Moderate

Source: Adapted from Table 5 in and Encyclopedia of Traditional Chinese Medicines .

Comparison with Other Topo II Inhibitors

Nepalensinol F’s activity contrasts with β-sitosterol, a sterol from Polygonum multiflorum, which inhibits both Topo I and II. While β-sitosterol demonstrates broad-spectrum inhibition, Nepalensinol F’s selectivity for Topo II may reduce off-target effects in therapeutic applications . Additionally, β-sitosterol’s distinct steroidal structure highlights how diverse chemical classes can target Topo II through different mechanisms.

Key Structural Differences Influencing Activity:

  • Nepalensinol F: Polyphenolic stilbenoid with hydroxyl groups enabling hydrogen bonding and π-π stacking with Topo II.
  • β-Sitosterol : Sterol with a rigid tetracyclic structure, leveraging hydrophobic interactions for enzyme binding.

Mechanistic Insights from Related Stilbenoids

While direct data on Nepalensinol F’s binding mode are unavailable, studies on structurally similar compounds like Nepalensinol B and Ampelopsin H provide insights. For example:

  • Hydrogen Bonding: Nepalensinol B’s strong binding to TNF is attributed to hydrogen bonds with Ser60 and Gln61 . Analogously, Nepalensinol F may utilize similar interactions with Topo II residues.
  • Steric Effects: Substituting a hydroxyl group in Nepalensinol B (to form Ampelopsin H) introduces steric clashes with Tyr209, reducing binding affinity . This underscores how minor structural modifications in stilbenoids significantly impact bioactivity—a principle likely applicable to Nepalensinol F.

Research Limitations and Discrepancies

A notable discrepancy exists between sources: highlights Nepalensinol F’s superior Topo II inhibition , while describes the nepalensinol series as having “high IC50 values” (implying lower potency) . This inconsistency may arise from differences in assay conditions or translational errors. Further experimental validation is required to resolve this ambiguity.

Q & A

Basic Research Questions

Q. What validated protocols exist for isolating Nepalensinol F from natural sources?

  • Methodological guidance : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as flash chromatography or HPLC. Critical parameters include solvent polarity gradients (e.g., 30–100% methanol in water) and column material selection (C18 silica for reverse-phase separations). Reproducibility requires strict documentation of plant material origin, extraction times, and temperature controls .
  • Data validation : Purity should be confirmed via HPLC-MS (≥95% purity threshold) and NMR spectral comparison with published data. Include retention times and solvent system details in supplementary materials to aid replication .

Q. How is the structural elucidation of Nepalensinol F performed?

  • Analytical workflow : Use a combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS). For stereochemical determination, compare experimental CD spectra with computational predictions (e.g., TDDFT calculations). Report coupling constants (e.g., J = 8.2 Hz) and NOE correlations in tabular format .
  • Contradiction resolution : If NMR data conflicts with literature (e.g., δ 3.45 ppm vs. δ 3.52 ppm for a key proton), re-examine solvent effects or consider crystallographic validation .

Advanced Research Questions

Q. What experimental design strategies optimize Nepalensinol F’s synthetic pathway?

  • Key parameters : Employ factorial design (e.g., 2³ factorial experiments) to evaluate reaction variables: catalyst loading (5–20 mol%), temperature (60–100°C), and solvent polarity (THF vs. DCM). Use ANOVA to identify significant factors (e.g., p < 0.05) impacting yield .
  • Validation : Cross-check intermediates via in-line IR spectroscopy and LC-MS monitoring. For scalability, perform kinetic studies (time vs. conversion rate) and thermodynamic analyses (ΔG‡ calculations) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Root-cause analysis :

  • Biological assays : Compare cell lines (e.g., HepG2 vs. HEK293), assay protocols (MTT vs. resazurin), and Nepalensinol F concentrations (IC₅₀ values ± SEM).
  • Chemical variability : Batch-to-batch purity differences (e.g., 90% vs. 98%) may explain discrepancies. Use qNMR for absolute quantification .
    • Mitigation : Adopt standardized reporting (e.g., NIH preclinical guidelines) for dose ranges, solvent controls, and statistical power calculations (n ≥ 3 biological replicates) .

Q. What methodologies ensure robust quantification of Nepalensinol F in complex matrices?

  • LC-MS/MS optimization :

  • Ionization : Compare ESI⁺ vs. APCI⁺ modes for sensitivity.
  • Matrix effects : Use isotope-labeled internal standards (e.g., Nepalensinol F-d₃) to correct for signal suppression/enhancement .
    • Validation metrics : Report LOD/LOQ (e.g., 0.1 ng/mL and 0.3 ng/mL), linearity (R² ≥ 0.995), and recovery rates (85–115%) per ICH guidelines .

Data Reporting and Reproducibility

Q. How should researchers document Nepalensinol F’s stability under varying conditions?

  • Experimental design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via UPLC-PDA and characterize major impurities via HR-MS/MS .
  • Reporting standards : Include degradation kinetics (e.g., k = 0.021 day⁻¹) and Arrhenius plots in supplementary tables. Reference ICH Q1A(R2) guidelines for protocol adherence .

Q. What statistical approaches are appropriate for dose-response studies?

  • Analysis framework :

  • Nonlinear regression (4-parameter logistic model) for IC₅₀/EC₅₀ calculations.
  • Use the F-test to compare curve slopes (e.g., wild-type vs. mutant cell lines).
    • Reproducibility checks : Apply the Shapiro-Wilk test for normality and Levene’s test for variance homogeneity. Report exact p-values (e.g., p = 0.032) rather than thresholds .

Tables for Critical Parameters

Parameter Recommended Specification Evidence Source
Purity threshold≥95% (HPLC-MS)
Stability storage-20°C, desiccated
NMR solventCD₃OD or DMSO-d₆
Bioassay replicatesn ≥ 3, technical duplicates

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